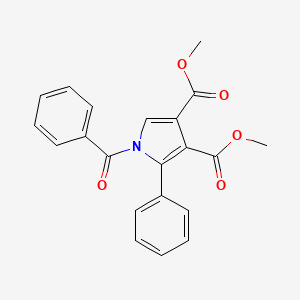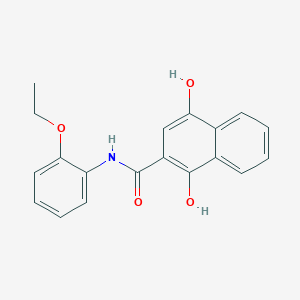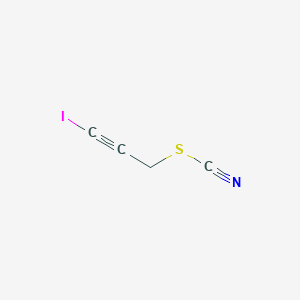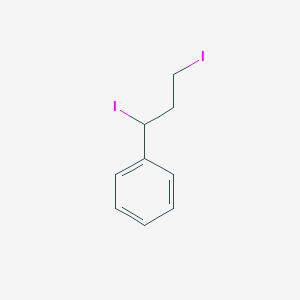
(1,3-Diiodopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diiodopropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a propyl chain that has iodine atoms attached to the first and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diiodopropyl)benzene can be achieved through several methods. One common approach involves the iodination of 1,3-dipropylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst such as iron or copper.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Diiodopropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atoms.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrocarbon, 1,3-dipropylbenzene.
Aplicaciones Científicas De Investigación
(1,3-Diiodopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of iodine metabolism and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,3-Diiodopropyl)benzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo electrophilic and nucleophilic reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromopropylbenzene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloropropylbenzene: Similar structure but with chlorine atoms instead of iodine.
1,3-Difluoropropylbenzene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(1,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens
Propiedades
Número CAS |
125763-65-7 |
|---|---|
Fórmula molecular |
C9H10I2 |
Peso molecular |
371.98 g/mol |
Nombre IUPAC |
1,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
HPCVSOFXHRUEGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


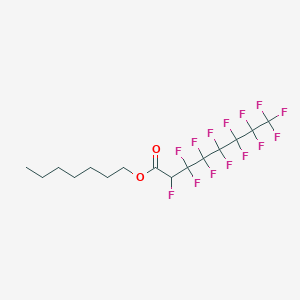
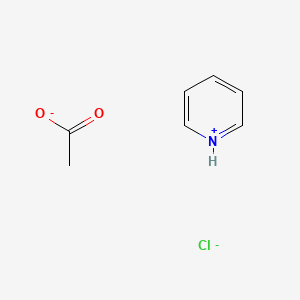
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)

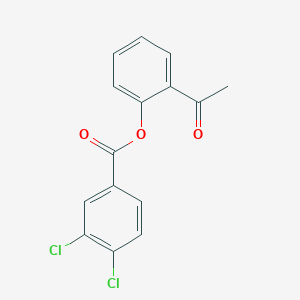


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
